1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride
Description
1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride is a synthetic organic compound featuring a complex spiro-fused ring system. Its unique molecular architecture grants it significant importance in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-[(3aS,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-9(15)14-8-12(2-4-13-5-3-12)10-6-16-7-11(10)14;/h10-11,13H,2-8H2,1H3;1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFTVKYPGFKAIL-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3C1COC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC2(CCNCC2)[C@H]3[C@@H]1COC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride involves several key steps:
Initial Formation: : The starting material, a suitably protected 3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole, undergoes a spirocyclization reaction with piperidine derivatives.
Reaction Conditions: : This reaction typically requires a controlled environment with specific catalysts, solvents, and temperature ranges to ensure high yield and purity. Acid or base catalysts are often employed to facilitate ring formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using:
Batch Processing: : Large-scale reactors allow for controlled synthesis under optimal conditions.
Purification: : Techniques such as recrystallization, chromatography, and distillation are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which may alter the ring structure and functional groups, leading to various oxidized derivatives.
Reduction: : It can also be reduced under specific conditions, affecting the ketone and amine groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the piperidine ring and spiro-fused system.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Halogenating agents or nucleophiles such as alkoxides and amines are typical reagents.
Major Products
Oxidized Derivatives: : Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduced Forms: : Reduction might yield various alcohols or amines.
Substituted Compounds:
Scientific Research Applications
1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride is utilized across multiple domains:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : In the study of cellular processes and biochemical pathways.
Industry: : Used in the development of new materials and chemical intermediates.
Mechanism of Action
The compound interacts with specific molecular targets through its unique structure:
Molecular Targets: : It binds to enzymes and receptors, modulating their activity.
Pathways Involved: : The spiro-fused rings and functional groups facilitate interactions with biological macromolecules, affecting pathways related to signal transduction, metabolism, and cellular communication.
Comparison with Similar Compounds
Comparing 1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride with related compounds highlights its unique features:
Structural Uniqueness: : The spiro-fused ring system differentiates it from other simpler piperidine or furo[3,4-b]pyrrole derivatives.
Functional Versatility: : The combination of different functional groups offers a broader range of reactivity and applications.
List of Similar Compounds
Piperidine Derivatives: : Compounds with modifications on the piperidine ring.
Spirocyclic Compounds: : Molecules featuring similar spiro-fused ring systems but with different substituents.
Furo[3,4-b]pyrrole Analogues: : Variations with different functional groups attached to the core structure.
There you have it. This compound’s intriguing chemistry and vast application potential make it a noteworthy subject for ongoing research and industrial innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
